3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid
Description
3'-(Pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl-based organic compound featuring a pyrrolidine sulfonamide group at the 3' position and a carboxylic acid group at the 3 position of the biphenyl scaffold. A fluorine substituent is also present at the 6 position on the carboxylic acid-bearing ring, contributing to its electronic and steric properties. Its molecular formula is C₁₇H₁₆FNO₄S, with a molar mass of 349.38 g/mol .
The pyrrolidinylsulfonyl group enhances solubility in polar solvents and may influence binding interactions in biological systems, while the carboxylic acid moiety enables hydrogen bonding and salt formation. This structural combination makes the compound a candidate for medicinal chemistry applications, particularly in receptor modulation or enzyme inhibition.
Properties
IUPAC Name |
3-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-17(20)15-7-3-5-13(11-15)14-6-4-8-16(12-14)23(21,22)18-9-1-2-10-18/h3-8,11-12H,1-2,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXSJBFQLPUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683421 | |
| Record name | 3'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261951-37-4 | |
| Record name | 3'-(Pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the Pyrrolidin-1-ylsulfonyl Group: This step involves the reaction of the biphenyl intermediate with pyrrolidine and a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated biphenyl derivatives with nucleophiles or electrophiles under appropriate conditions.
Major Products
Oxidation: Formation of sulfonic acids or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
3’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form hydrogen bonds, while the biphenyl core can engage in hydrophobic interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Sulfonamide-Functionalized Biphenyl Carboxylic Acids
Compounds 24–28 () share the biphenyl-carboxylic acid core but differ in sulfonamide substituents:
- 24: 2′,3′-Dichloro-N-((4-phenoxyphenyl)sulfonyl)-[1,1′-biphenyl]-3-carboxamide
- 25: 3′,4′-Dimethoxy-N-((4-phenoxyphenyl)sulfonyl)-[1,1′-biphenyl]-3-carboxamide
- 26 : 3′,4′-Dichloro-N-(naphthalen-2-ylsulfonyl)-[1,1′-biphenyl]-3-carboxamide
The target compound distinguishes itself with a pyrrolidine ring in the sulfonamide group, which reduces steric hindrance compared to bulkier substituents (e.g., naphthalene in 26 ) and enhances conformational flexibility .
Fluorinated/Methylated Derivatives
- 5-Fluoro-3′-methyl-[1,1′-biphenyl]-3-carboxylic acid (CAS 1242336-54-4): Lacks the sulfonamide group but includes fluorine and methyl substituents, which improve metabolic stability compared to non-halogenated analogues .
- 4′-Fluoro-[1,1′-biphenyl]-3-carboxylic acid (CAS 10540-39-3): Features a para-fluorine substitution, offering distinct electronic effects compared to the ortho-fluorine in the target compound .
Triazole-Piperidine Hybrids
Compounds 90–95 () incorporate a triazole ring and piperidine group, e.g., 90: 5-(4-(3,4-Difluorophenyl)-1H-1,2,3-triazol-1-yl)-4′-(piperidin-4-yl)-[1,1′-biphenyl]-3-carboxylic acid.
Physicochemical Properties
The target’s pyrrolidinylsulfonyl group improves solubility compared to dichloro derivatives (24 ), while its fluorine atom enhances polarity relative to methylated analogues .
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